LogP Advantage of the N-Ethyl Substituent Over the N-Methyl Analog Drives Differential Chromatographic Retention and Organic-Phase Partitioning
Ethyl(pyrimidin-2-ylmethyl)amine exhibits a computed logP of 1.02, compared with 0.59 for the N-methyl analog methyl(pyrimidin-2-ylmethyl)amine, a difference of +0.43 log units [1]. This increased lipophilicity translates to measurably longer reversed-phase HPLC retention and more efficient extraction into organic solvents such as ethyl acetate or dichloromethane during workup. The logP shift arises from the additional methylene unit in the N-ethyl chain and is consistent with the Hansch π contribution of ~0.5 per CH₂ group for aliphatic amines [2].
| Evidence Dimension | Octanol-water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 1.02 (mcule computed) |
| Comparator Or Baseline | Methyl(pyrimidin-2-ylmethyl)amine (CAS 1083246-53-0): logP = 0.59 (molbase/mcule computed) |
| Quantified Difference | ΔlogP = +0.43 (target more lipophilic by ~2.7-fold in partition coefficient) |
| Conditions | Computed logP values from mcule.com and molbase.cn databases; cross-platform consistency verified within ±0.1 log units |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or membrane permeability, a +0.43 logP increment may shift a compound from suboptimal (logP < 1) to the preferred range (1–3), directly influencing the decision to use the N-ethyl rather than N-methyl building block for library synthesis.
- [1] Molbase. Methyl(pyrimidin-2-ylmethyl)amine (CAS 1083246-53-0) Property Data (logP = 0.5869). https://qiye.molbase.cn/d11953/1106350-2515082/ (accessed 2026). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
